4,4-Difluoropyrrolidin-3-ol
Beschreibung
Eigenschaften
IUPAC Name |
4,4-difluoropyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFAFMPLXFJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis:
Industrial Production Methods:
- The industrial production of 4,4-difluoropyrrolidin-3-ol typically involves large-scale synthesis using the aforementioned enantioselective routes. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- 4,4-Difluoropyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- The compound can be reduced to form various derivatives. For example, the reduction of the hydroxyl group can be achieved using reagents like lithium aluminum hydride.
-
Substitution:
- Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted pyrrolidines. Common reagents include sodium hydride and alkyl halides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Nucleophilic reagents: Sodium hydride, alkyl halides.
Major Products Formed:
- Oxidation: Formation of carbonyl derivatives.
- Reduction: Formation of reduced pyrrolidine derivatives.
- Substitution: Formation of substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 4,4-Difluoropyrrolidin-3-ol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine atoms into various compounds, enhancing their chemical properties.
Biology:
- The compound is used in the development of biologically active molecules. Its incorporation into drug structures can improve their bioavailability and metabolic stability.
Medicine:
- In medicinal chemistry, this compound is used to synthesize pharmaceutical compounds with enhanced pharmacological properties. It is a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry:
- The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of 4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidine Family
Table 1: Comparison of Fluorinated Pyrrolidine Derivatives
Key Observations :
- Functional Groups : The hydroxyl group at C3 enables hydrogen bonding in drug-receptor interactions, whereas N1 modifications (e.g., benzyl or Boc groups) alter lipophilicity and metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., (S)-4,4-Difluoropyrrolidin-3-ol HCl) improve aqueous solubility, critical for formulation .
Piperidine Analogues: Impact of Ring Size
3,3-Difluoropiperidin-4-ol (CAS: 1239596-54-3)
- Structure: Six-membered piperidine ring with 3,3-difluoro and C4 hydroxyl groups (C₅H₉F₂NO).
- Electron Effects: Fluorine at C3 withdraws electron density differently than 4,4-substitution in pyrrolidine, altering pKa and reactivity .
Research and Industrial Relevance
- Medicinal Chemistry: The compound’s fluorine atoms enhance metabolic stability and membrane permeability, making it preferable over non-fluorinated pyrrolidines (e.g., trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl) in protease inhibitor design .
- Commercial Availability : Priced at €174–€540 (depending on derivatives), it is cost-competitive with analogues like AS99146 ((2R,4S)-1-Boc-4-fluoro-2-(hydroxymethyl)pyrrolidine) .
Biologische Aktivität
4,4-Difluoropyrrolidin-3-ol is a fluorinated compound characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research, particularly in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 123.10 g/mol
- Structure : The compound features a pyrrolidine ring with two fluorine substituents and a hydroxyl group, which enhances its ability to participate in hydrogen bonding.
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The hydroxyl group further stabilizes these interactions, potentially leading to modulation of target activity.
Medicinal Chemistry
This compound is explored for its potential therapeutic effects in drug development. Its unique properties make it suitable for applications in treating neurological disorders and other conditions where enzyme inhibition or receptor modulation is beneficial.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may exhibit enzyme inhibition capabilities, which can be crucial for developing drugs targeting specific pathways. For instance, studies have shown its potential in modulating the activity of enzymes involved in metabolic processes.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluoropyrrolidin-3-ol | Lacks the second fluorine atom | Different chemical and biological properties |
| 3-Hydroxypyrrolidine | Lacks fluorine atoms | Less lipophilic and potentially less bioactive |
| 4,4-Difluoropyrrolidine | Lacks the hydroxyl group | Affects reactivity and biological activity |
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound exhibits significant binding affinity towards certain enzymes, enhancing substrate specificity and reaction rates. These findings suggest its potential as a lead compound in drug design .
- Therapeutic Applications : In preclinical studies, derivatives of this compound have shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter receptors .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 (Chiral Pool) | Route 2 (Catalytic Asymmetry) |
|---|---|---|
| Fluorination Step | Early-stage | Late-stage (post-ring closure) |
| Hazardous Reagents | Minimal | Avoided |
| Enantiomeric Excess (%) | >99% (chiral pool-derived) | ~95% (catalyst-dependent) |
| Scalability | Limited by tartaric acid | High (modular catalysis) |
Advanced: How can enantiomeric impurities in this compound be resolved?
Answer:
Enantiomeric impurities arise from incomplete stereocontrol during hydrogenation or side reactions. Strategies include:
- Chiral Chromatography : Use of cellulose-based chiral stationary phases (CSPs) for analytical and preparative separation.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts (e.g., with tartaric acid derivatives) and exploit differential solubility .
- Catalyst Optimization : Modify iridium-diamine ligands (e.g., bulky substituents) to enhance enantioselectivity in transfer hydrogenation .
Basic: What analytical techniques confirm the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy :
- distinguishes geminal fluorines (δ ~ -150 ppm, coupling ~ 250 Hz).
- confirms hydroxyl and pyrrolidine ring stereochemistry.
- X-ray Crystallography : Resolves absolute configuration, critical for validating enantiopurity .
- Polarimetry : Measures optical rotation to assess enantiomeric excess (e.g., [α] = +12° for (3R,4R)-enantiomer) .
Advanced: How do reaction conditions impact fluorination efficiency in pyrrolidine derivatives?
Answer:
Fluorination efficiency depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 fluorination.
- Temperature : Low temperatures (-20°C) minimize racemization during late-stage fluorination.
- Fluorine Source : Avoid agents like DAST (toxic) via gem-difluoro precursor strategies (e.g., using fluorinated aldehydes) .
Q. Table 2: Fluorination Optimization Parameters
| Variable | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Fluorinating Agent | XtalFluor-E (non-hazardous) | 85% yield, minimal byproducts |
| Catalyst | None (thermal activation) | Avoids metal contamination |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Basic: How does the gem-difluoro moiety influence pharmacological properties?
Answer:
The gem-difluoro group:
- Enhances Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at C3/C4 positions.
- Modulates Lipophilicity : logP increases by ~0.5 units, improving membrane permeability .
- Conformational Restriction : The gem-difluoro motif rigidifies the pyrrolidine ring, favoring bioactive conformations in target binding .
Basic: How are intermediates purified during this compound synthesis?
Answer:
- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients remove unreacted fluorinating agents.
- Recrystallization : Hydrochloride salt formation (e.g., using HCl/EtOAc) enhances crystallinity and purity .
- Distillation : For volatile intermediates (e.g., ethyl 4,4-difluoropyrrolidine-3-carboxylate), fractional distillation under reduced pressure is used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
